molecular formula C21H21N5O2S B2570140 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide CAS No. 852144-55-9

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Cat. No.: B2570140
CAS No.: 852144-55-9
M. Wt: 407.49
InChI Key: DEUXJBVYEXFGJU-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C21H21N5O2S and its molecular weight is 407.49. The purity is usually 95%.
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Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a complex organic molecule that integrates multiple bioactive moieties. Its structural features include an indole moiety, a triazole ring, and an acetamide group, which contribute to its potential therapeutic applications. This article explores the biological activities associated with this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C21H19N5O2SC_{21}H_{19}N_{5}O_{2}S, with a molecular weight of approximately 443.47 g/mol. The presence of the indole ring is significant for its interaction with various biological targets, while the triazole moiety is known for its ability to inhibit enzymes involved in drug metabolism.

Anticancer Activity

Research indicates that compounds with similar structures exhibit notable anticancer activities. For instance, studies have shown that derivatives of triazole-thiones possess chemopreventive and chemotherapeutic properties against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHCT 116 (colon cancer)4.36Inhibition of CDK2
Related Triazole DerivativeMCF-7 (breast cancer)18.76Induction of apoptosis

The compound has been reported to exhibit an IC50 value of 4.36 µM against HCT 116 cells, indicating potent anticancer activity compared to established drugs like doxorubicin .

Antimicrobial Activity

Compounds containing triazole rings have also demonstrated significant antimicrobial properties. For example:

CompoundTarget OrganismMIC (µg/mL)
This compoundMycobacterium bovis BCG31.25
Related Triazole DerivativeStreptococcus pneumoniaeEquivalent to streptomycin

In vitro studies have shown that similar indole and triazole derivatives exhibit comparable bactericidal activity to standard antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole moiety is known to inhibit cytochrome P450 enzymes, affecting drug metabolism and potentially enhancing therapeutic efficacy.
  • Receptor Interaction : The indole structure may interact with serotonin receptors and other targets involved in cell signaling pathways, leading to altered cellular responses.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling cascades.

Case Studies

A notable study examined the effects of various substituted triazoles on cancer cell lines and found that modifications in the phenyl group significantly influenced bioactivity. The presence of electron-withdrawing groups enhanced anticancer potency .

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c1-28-12-11-26-20(17-13-22-18-10-6-5-9-16(17)18)24-25-21(26)29-14-19(27)23-15-7-3-2-4-8-15/h2-10,13,22H,11-12,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUXJBVYEXFGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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